molecular formula C32H54O9 B12650071 Arthrinic acid CAS No. 1078129-65-3

Arthrinic acid

Cat. No.: B12650071
CAS No.: 1078129-65-3
M. Wt: 582.8 g/mol
InChI Key: VTIWIBQZTPEOSH-ZQZRMASVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Arthrinic acid is primarily isolated from solid-state fermentations of Arthrinium phaeospermum. The isolation process involves bioassay-guided separation to track the antifungal activity to a single compound . The structure of this compound is determined using NMR spectroscopic studies, which reveal its linear structure with seven hydroxyl groups .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is typically produced in laboratory settings through fermentation processes involving Arthrinium phaeospermum .

Chemical Reactions Analysis

Types of Reactions: Arthrinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s multiple hydroxyl groups and double bonds make it reactive under different conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Arthrinic acid has a wide range of scientific research applications due to its antifungal properties :

Comparison with Similar Compounds

  • Arthrichitin
  • Arundifungin
  • Phomenoic acid
  • Actinopolysporins
  • Woodylides

Properties

CAS No.

1078129-65-3

Molecular Formula

C32H54O9

Molecular Weight

582.8 g/mol

IUPAC Name

(6E,10E,14E,18E,20E)-2,3,5,9,13,17-hexahydroxy-20-(hydroxymethyl)-14,16,18,22,24-pentamethylhexacosa-6,10,14,18,20-pentaenoic acid

InChI

InChI=1S/C32H54O9/c1-7-20(2)14-21(3)15-25(19-33)17-24(6)30(38)23(5)16-22(4)28(36)13-9-11-26(34)10-8-12-27(35)18-29(37)31(39)32(40)41/h8-9,11-12,15-17,20-21,23,26-31,33-39H,7,10,13-14,18-19H2,1-6H3,(H,40,41)/b11-9+,12-8+,22-16+,24-17+,25-15+

InChI Key

VTIWIBQZTPEOSH-ZQZRMASVSA-N

Isomeric SMILES

CCC(C)CC(C)/C=C(/CO)\C=C(/C)\C(C(C)/C=C(\C)/C(C/C=C/C(C/C=C/C(CC(C(C(=O)O)O)O)O)O)O)O

Canonical SMILES

CCC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=C(C)C(CC=CC(CC=CC(CC(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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